6-Chloro-9-cycloheptyl-9h-purine 6-Chloro-9-cycloheptyl-9h-purine
Brand Name: Vulcanchem
CAS No.: 6961-62-2
VCID: VC15936222
InChI: InChI=1S/C12H15ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2
SMILES:
Molecular Formula: C12H15ClN4
Molecular Weight: 250.73 g/mol

6-Chloro-9-cycloheptyl-9h-purine

CAS No.: 6961-62-2

Cat. No.: VC15936222

Molecular Formula: C12H15ClN4

Molecular Weight: 250.73 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-9-cycloheptyl-9h-purine - 6961-62-2

Specification

CAS No. 6961-62-2
Molecular Formula C12H15ClN4
Molecular Weight 250.73 g/mol
IUPAC Name 6-chloro-9-cycloheptylpurine
Standard InChI InChI=1S/C12H15ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2
Standard InChI Key LWLHORDRKKHLNF-UHFFFAOYSA-N
Canonical SMILES C1CCCC(CC1)N2C=NC3=C2N=CN=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

The purine core of 6-chloro-9-cycloheptyl-9H-purine consists of a fused bicyclic ring system, with the chlorine atom at position 6 and a cycloheptyl substituent at position 9. The cycloheptyl group enhances lipophilicity compared to smaller alkyl chains, influencing its pharmacokinetic behavior . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC12H15ClN4\text{C}_{12}\text{H}_{15}\text{ClN}_{4}
Molecular Weight250.73 g/mol
SMILES NotationClC1=C2N=CN(C3CCCCCC3)C2=NC=N1
Boiling PointNot reported
Melting PointNot reported

Compared to its cyclopentyl analog (CAS 5444-81-5), the cycloheptyl variant exhibits a larger hydrophobic moiety, which may alter receptor binding affinity and metabolic stability .

Synthesis Pathways and Industrial Production

The synthesis of 6-chloro-9-cycloheptyl-9H-purine typically involves nucleophilic substitution reactions. A one-pot build-up procedure is commonly employed, where a cycloheptylamine reacts with a pre-functionalized purine precursor. For example:

  • Chlorination at Position 6: Starting with 6-hydroxypurine, treatment with phosphorus oxychloride (POCl3_3) introduces the chlorine atom .

  • N9 Substitution: The cycloheptyl group is introduced via alkylation or Mitsunobu reaction, leveraging the reactivity of the purine’s N9 position .

Industrial-scale production faces challenges in regioselectivity, as competing reactions at N7 or N3 may occur. Catalytic methods, such as Fe- or Pd-mediated cross-coupling, have been explored for analogous purine derivatives to improve yield and purity .

Precautionary MeasureDescription
Personal Protective Equipment (PPE)Gloves, lab coat, and eye protection to prevent skin/eye contact .
VentilationUse in well-ventilated areas to avoid inhalation of dust or vapors .
Environmental HazardsAvoid release into waterways; potential bioaccumulation risks .

The U.S. EPA has classified structurally similar chloropurines as requiring toxicity assessments, though specific data for this compound remain sparse .

SupplierPackagingPrice (USD)PuritySource
AmbeedCustomInquiry-based95%
Lookchem5 mg$496.3595%

Prices vary significantly based on quantity and purity, reflecting the compound’s niche applications and complex synthesis .

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